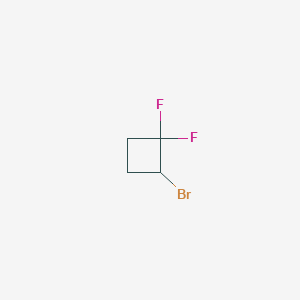
2-Bromo-1,1-difluorocyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1,1-difluorocyclobutane is an organofluorine compound with the molecular formula C4H5BrF2 It is a cyclobutane derivative where two hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by a bromine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,1-difluorocyclobutane typically involves the bromination of 1,1-difluorocyclobutane. One common method is the addition of bromine (Br2) to 1,1-difluorocyclobutane under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1,1-difluorocyclobutane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form difluorocyclobutene.
Addition Reactions: The compound can participate in addition reactions with electrophiles, such as hydrogen halides (HX), to form new substituted cyclobutane derivatives.
Common Reagents and Conditions
Nucleophiles: Hydroxide, alkoxide, and amine groups are common nucleophiles used in substitution reactions.
Bases: Strong bases such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used in elimination reactions.
Electrophiles: Hydrogen halides (HX) are used in addition reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 2-hydroxy-1,1-difluorocyclobutane, 2-alkoxy-1,1-difluorocyclobutane, or 2-amino-1,1-difluorocyclobutane can be formed.
Elimination Products: Difluorocyclobutene is a major product of elimination reactions.
Addition Products: New substituted cyclobutane derivatives are formed in addition reactions.
Aplicaciones Científicas De Investigación
2-Bromo-1,1-difluorocyclobutane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds. Its unique reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industry: Used in the production of specialty chemicals, agrochemicals, and materials with unique properties such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism by which 2-Bromo-1,1-difluorocyclobutane exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form difluorocyclobutene via an E2 mechanism. The presence of fluorine atoms can influence the reactivity and stability of the compound by altering electron distribution and steric effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-1,1-difluorocyclobutane: Similar structure but with the bromine atom at a different position.
1,1-Difluorocyclobutane: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Chloro-1,1-difluorocyclobutane: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
2-Bromo-1,1-difluorocyclobutane is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and stability compared to other cyclobutane derivatives. The combination of these halogens allows for a wide range of chemical transformations and applications in various fields of research.
Propiedades
Número CAS |
2260932-94-1 |
|---|---|
Fórmula molecular |
C4H5BrF2 |
Peso molecular |
170.98 g/mol |
Nombre IUPAC |
2-bromo-1,1-difluorocyclobutane |
InChI |
InChI=1S/C4H5BrF2/c5-3-1-2-4(3,6)7/h3H,1-2H2 |
Clave InChI |
LIWXXRDMMIEADB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1Br)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


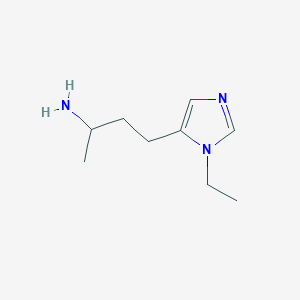
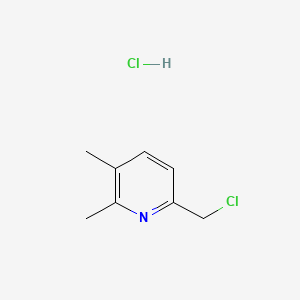
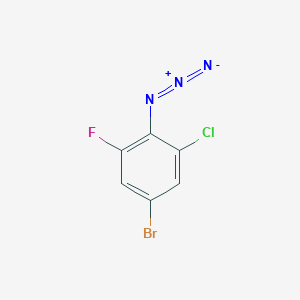
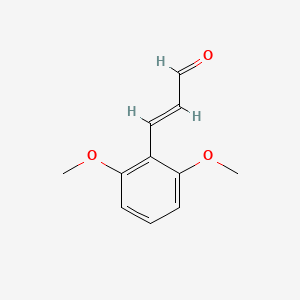
![4-{[4-Fluoro-3-(4-nitrosopiperazine-1-carbonyl)phenyl]methyl}-1,2-dihydrophthalazin-1-one](/img/structure/B15316795.png)
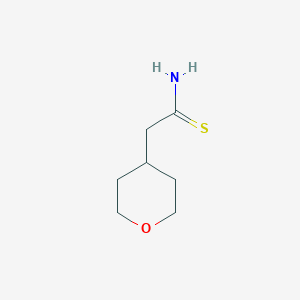
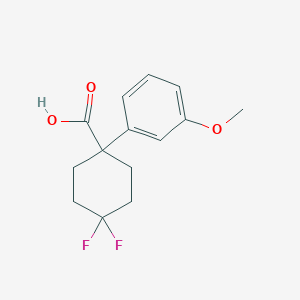
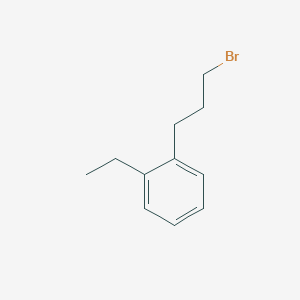

![5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1-(3-hydroxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B15316824.png)

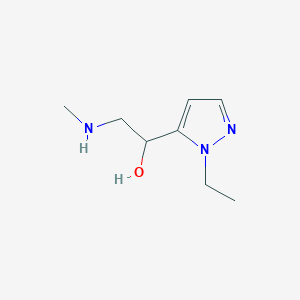
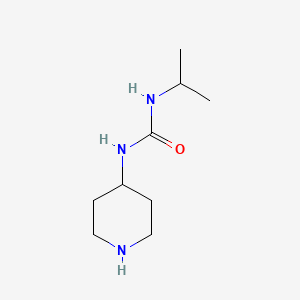
![rac-(1R,2R,5S)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B15316864.png)
